Cas no 2537-36-2 (tetramethylammonium perchlorate)

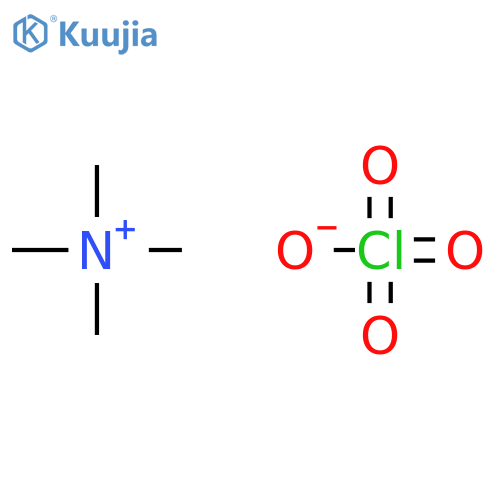

2537-36-2 structure

商品名:tetramethylammonium perchlorate

tetramethylammonium perchlorate 化学的及び物理的性質

名前と識別子

-

- tetramethylammonium perchlorate

- tetramethylazanium,perchlorate

- AMMONIUM,TETRAMETHYL-,PERCHLORATE

- C4H12N.ClO4

- EINECS 219-805-5

- Methanaminium,N,N,N-trimethyl-,perchlorate

- N,N,N-Trimethylmethanaminium perchlorate

- Tetraethylammonium Perchlorate

- Tetramethylammoniumperchlorat

- Methanaminium,N,N-trimethyl-, perchlorate

- DTXSID5062502

- 6K76T85VMQ

- FT-0695151

- T0841

- TETRAMETHYLAMMONIUMPERCHLORATE

- NSC245090

- WLN: 2K2&2&2 &WGW

- HY-W127671

- tetramethylazanium;perchlorate

- AMMONIUM, TETRAMETHYL-, PERCHLORATE

- Q55574159

- NSC 245090

- 2537-36-2

- NSC-245090

- AKOS025295003

- NS00082044

- SCHEMBL107557

- UNII-6K76T85VMQ

- CS-0185870

- F87495

- Methanaminium, N,N,N-trimethyl-, perchlorate

- Methanaminium, N,N,N-trimethyl-, perchlorate (1:1)

- N,N,NTrimethylmethanaminium perchlorate

- MFCD00043207

- DTXCID5037282

- TETRAMETHYL AMMONIUM PERCHLORATE

- ZCWKIFAQRXNZCH-UHFFFAOYSA-M

- DB-309412

- Methanaminium, N,N,Ntrimethyl, perchlorate

- Ammonium, tetramethyl, perchlorate

-

- MDL: MFCD00043207

- インチ: InChI=1S/C4H12N.ClHO4/c1-5(2,3)4;2-1(3,4)5/h1-4H3;(H,2,3,4,5)/q+1;/p-1

- InChIKey: ZCWKIFAQRXNZCH-UHFFFAOYSA-M

- ほほえんだ: C[N+](C)(C)C.Cl(=O)(=O)(=O)[O-]

計算された属性

- せいみつぶんしりょう: 173.04500

- どういたいしつりょう: 173.045

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 115

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 74.3A^2

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 1.3739 (rough estimate)

- ゆうかいてん: 300 °C

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.6000 (estimate)

- すいようせい: Soluble in water.

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 74.27000

- LogP: 0.53670

- ようかいせい: 可溶性

tetramethylammonium perchlorate セキュリティ情報

- 危険物輸送番号:UN1479

- 危険カテゴリコード: 8-36/37/38

- セキュリティの説明: S17; S36; S26

- RTECS番号:BS8250000

-

危険物標識:

- セキュリティ用語:5.1

- 危険レベル:5.1

- 包装等級:II

- 包装グループ:II

- TSCA:Yes

- リスク用語:R8

tetramethylammonium perchlorate 税関データ

- 税関コード:29239000

tetramethylammonium perchlorate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 243930-5G |

Tetramethylammonium perchlorate, 98% |

2537-36-2 | 98% | 5G |

¥ 239 | 2022-04-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 30834-100g |

Tetramethylammonium perchlorate |

2537-36-2 | 100g |

¥9685.00 | 2023-03-01 | ||

| BAI LING WEI Technology Co., Ltd. | J01C42056-100g |

tetramethylammonium perchlorate |

2537-36-2 | 100g |

¥6155 | 2023-11-24 | ||

| Aaron | AR003VF6-25g |

Tetramethylammonium perchlorate |

2537-36-2 | 98% | 25g |

$159.00 | 2025-02-10 | |

| 1PlusChem | 1P003V6U-1g |

TETRAMETHYLAMMONIUM PERCHLORATE |

2537-36-2 | 98%;RG | 1g |

$32.00 | 2024-05-20 | |

| A2B Chem LLC | AB79590-25g |

TETRAMETHYLAMMONIUM PERCHLORATE |

2537-36-2 | 98% | 25g |

$213.00 | 2024-04-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 30834-25g |

Tetramethylammonium perchlorate |

2537-36-2 | 25g |

¥2422.00 | 2023-03-01 | ||

| BAI LING WEI Technology Co., Ltd. | 243930-25G |

Tetramethylammonium perchlorate, 98% |

2537-36-2 | 98% | 25G |

¥ 775 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 243930-100G |

Tetramethylammonium perchlorate, 98% |

2537-36-2 | 98% | 100G |

¥ 2557 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-272582-25g |

Tetramethylammonium perchlorate, |

2537-36-2 | 25g |

¥1188.00 | 2023-09-05 |

tetramethylammonium perchlorate 関連文献

-

Adriano Ambrosi,Chun Kiang Chua,Naziah Mohamad Latiff,Adeline Huiling Loo,Colin Hong An Wong,Alex Yong Sheng Eng,Alessandra Bonanni,Martin Pumera Chem. Soc. Rev. 2016 45 2458

-

Vi?nja Vrdoljak,Gordana Pavlovi?,Nadica Maltar-Strme?ki,Marina Cindri? New J. Chem. 2016 40 9263

-

3. Spontaneous carbon dioxide fixation: a μ4-carbonate bridged tetranuclear zinc(ii) complex of a heptadentate Schiff baseMatilde Fondo,Ana M. García-Deibe,Manuel R. Bermejo,Jesús Sanmartín,Antonio L. Llamas-Saiz J. Chem. Soc. Dalton Trans. 2002 4746

-

Manuel R. Bermejo,Antonio Sousa,Matilde Fondo,Madeleine Helliwell New J. Chem. 2000 24 33

-

Antonio Sousa,Manuel R. Bermejo,Matilde Fondo,Ana García-Deibe,Antonio Sousa-Pedrares,Oscar Piro New J. Chem. 2001 25 647

2537-36-2 (tetramethylammonium perchlorate) 関連製品

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 57707-64-9(2-azidoacetonitrile)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量